SUN11602 is a synthetically derived small molecule [] designed to mimic the biological activity of basic fibroblast growth factor (bFGF) [, , , , , , ]. It has been primarily investigated for its neuroprotective properties in various in vitro and in vivo models of neurological disorders [, , , , , , ].
SUN11602 is classified as an aniline compound, specifically a benzamide derivative. Its chemical structure is designed to mimic the activity of basic fibroblast growth factor, which plays a crucial role in neuronal survival and regeneration. The compound is identified by its CAS number 704869-38-5 and has been sourced from various suppliers, including Tocris Bioscience and Sigma-Aldrich .
The synthesis of SUN11602 involves several steps that ensure the formation of its complex molecular structure. The detailed synthetic pathway includes:
The specific synthetic route has been documented in scientific literature, highlighting the importance of maintaining precise conditions to yield SUN11602 effectively .
The molecular structure of SUN11602 can be described as follows:
The three-dimensional conformation allows SUN11602 to interact effectively with fibroblast growth factor receptors, mimicking the action of basic fibroblast growth factor .
SUN11602 participates in several significant chemical reactions relevant to its biological activity:
The mechanism of action for SUN11602 involves several key processes:
SUN11602 exhibits several notable physical and chemical properties:
The pharmacokinetic profile indicates that after oral administration, SUN11602 has a bioavailability greater than 65%, making it suitable for therapeutic applications .
The potential applications of SUN11602 are extensive:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2